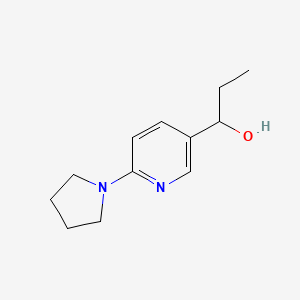
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is a complex organic compound with a molecular formula of C17H18N2O2. It is characterized by the presence of a morpholine ring, a pyridine ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-6-chloropyridine with morpholine under basic conditions to form the morpholinopyridine intermediate. This intermediate is then reacted with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone
- (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)ethanol
Uniqueness
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its morpholine and pyridine rings, along with the phenyl group, make it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(4-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C17H20N2O2/c1-13-11-16(19-7-9-21-10-8-19)18-12-15(13)17(20)14-5-3-2-4-6-14/h2-6,11-12,17,20H,7-10H2,1H3 |
InChI Key |
FKFDXEFDTSFUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




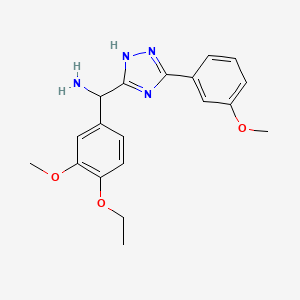

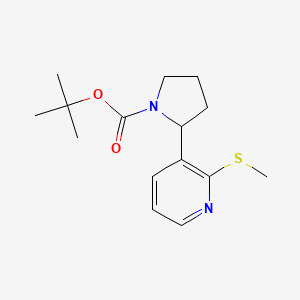
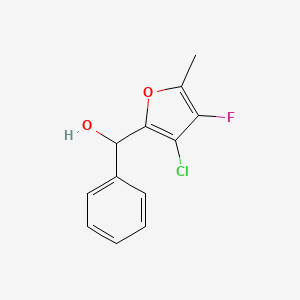




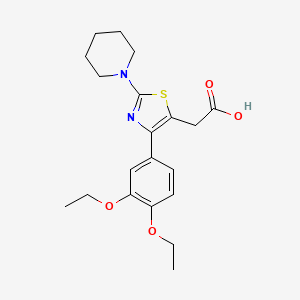
![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)

